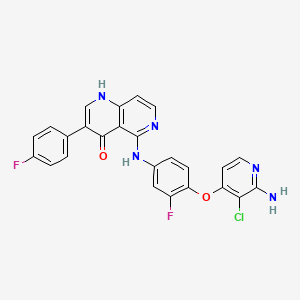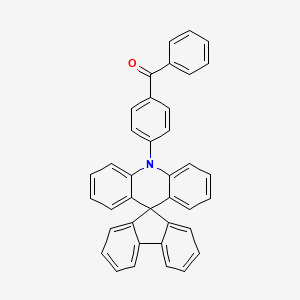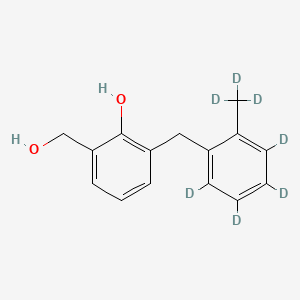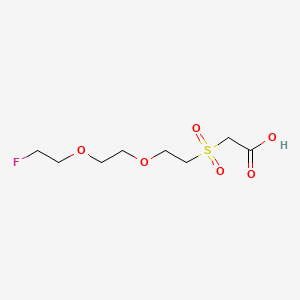
Hdac1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac1-IN-3 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylase 1 have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can reactivate silenced tumor suppressor genes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve:
Formation of the Core Structure: This step often involves the construction of a heterocyclic core, which serves as the backbone of the compound.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure consistent production.
Automation: Implementing automated systems for reaction monitoring and control to improve efficiency.
Quality Control: Rigorous testing of the final product to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Hdac1-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Hdac1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of histone deacetylase 1 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is valuable in research focused on understanding epigenetic regulation and gene expression.
Drug Development: this compound serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and safety profiles.
Neurodegenerative Diseases: Research into neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease also utilizes this compound to explore potential therapeutic avenues.
Mecanismo De Acción
Hdac1-IN-3 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include histone proteins and various transcription factors. The pathways involved in its mechanism of action are primarily related to chromatin remodeling and transcriptional regulation.
Comparación Con Compuestos Similares
Hdac1-IN-3 can be compared with other histone deacetylase inhibitors such as:
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another FDA-approved histone deacetylase inhibitor for the treatment of certain types of cancer.
Uniqueness
This compound is unique in its specificity for histone deacetylase 1, which allows for targeted inhibition with potentially fewer side effects compared to broader-spectrum inhibitors. This specificity makes it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C22H24ClN7O2 |
|---|---|
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
2-[2-[(6-cyano-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23N7O2.ClH/c1-27-10-17(18-3-2-15(7-23)6-19(18)27)11-28-12-22(13-28)4-5-29(14-22)21-24-8-16(9-25-21)20(30)26-31;/h2-3,6,8-10,31H,4-5,11-14H2,1H3,(H,26,30);1H |
Clave InChI |
NPDHHPIUUWFZPB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)C#N)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)





![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
